BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Spectroscopic Analysis of 2-
Amino-5-bromobenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Amino-5-bromobenzaldehyde

Cat. No.: B112427

For researchers, scientists, and drug development professionals, a comprehensive
understanding of the spectroscopic properties of key chemical intermediates is paramount for
quality control, reaction monitoring, and structural elucidation. This guide provides a detailed
comparative analysis of the spectroscopic characteristics of 2-Amino-5-bromobenzaldehyde
and its pertinent derivatives, supported by experimental data and detailed methodologies.

This document focuses on the systematic comparison of 2-Amino-5-bromobenzaldehyde with
its fluoro, chloro, iodo, methyl, and di-bromo substituted analogs. The analysis encompasses
data from Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic
Resonance (33C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry
(MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2-Amino-5-bromobenzaldehyde and its derivatives.

Table 1: *H NMR Spectroscopic Data (CDClIs, & ppm)
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Compound Aldehyde H(s) Aromatic H NH:2 (br s) Other

2-Amino-5-

fluorobenzaldehy  ~9.8 ~6.7-7.3 ~4.5 -

de

2-Amino-5-
7.45 (d), 7.24

chlorobenzaldeh 9.78[1] 6.13[1] -
(m), 6.62 (d)[1]

yde

2-Amino-5-
7.58 (d), 7.37

bromobenzaldeh  9.79 6.14 -
(dd), 6.56 (d)

yde

2-Amino-5-

. 7.74 (s), 7.52

iodobenzaldehyd  9.78[1] 6.16[1] -
(m), 6.48 (d)[1]

e

2-Amino-5-
7.26 (s), 7.14

methylbenzaldeh  9.83[1] 5.91[1] 2.27 (s, 3H)[1]
(m), 6.59 (d)[1]

yde

2-Amino-3,5-

dibromobenzalde 9.75 7.90 (d), 7.65(d) 5.90 -

hyde

Table 2: 3C NMR Spectroscopic Data (CDCls, & ppm)
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Compound C=0 Aromatic C Other
2-Amino-5- 193 ~108-158 (C-F
fluorobenzaldehyde coupling expected)
2-Amino-5- 148.4, 135.3, 134.3,
192.9[1] -
chlorobenzaldehyde 120.8, 119.3, 117.7[1]
2-Amino-5- 102.9 148.8, 138.0, 137.5,
bromobenzaldehyde ' 120.1, 118.1, 107.4
2-Amino-5- 149.2, 143.7, 143.3,
, 192.8[1] -
iodobenzaldehyde 120.9, 118.4, 75.4[1]
2-Amino-5- 147.8, 136.5, 135.2,
194.1[1] 20.1[1]
methylbenzaldehyde 125.5, 118.8, 116.2[1]
2-Amino-3,5- Aromatic signals
_ ~190.5 -
dibromobenzaldehyde expected
Table 3: FT-IR Spectroscopic Data (cm™1)
v(C=C)
Compound V(N-H) v(C=0) . v(C-X)
aromatic
2-Amino-5-
chlorobenzaldeh ~3400 ~1680 ~1600, 1500 ~820
yde
2-Amino-5-
1614, 1545,
bromobenzaldeh 3424, 3322 1649 ~810
1468
yde
2-Amino-3,5-
dibromobenzalde  ~3400 ~1670 ~1590, 1450 ~860
hyde
Table 4: Mass Spectrometry Data (m/z)
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Compound Molecular Formula  Molecular Weight [M]* or [M+H]*
2-Amino-5-

C7HeFNO 139.13 140.05
fluorobenzaldehyde
2-Amino-5-

C7HsCINO 155.58[2] 155.01[2]
chlorobenzaldehyde
2-Amino-5-

C7HeBrNO 200.03 198.96
bromobenzaldehyde
2-Amino-5-
, C7HsINO 247.03[3] 246.95[3]
iodobenzaldehyde
2-Amino-5-

CsHoNO 135.16[4] 136.08
methylbenzaldehyde
2-Amino-3,5-

C7HsBr2NO 278.93[5] 276.87[5]

dibromobenzaldehyde

Table 5: UV-Vis Spectroscopic Data

Compound Solvent Amax (nm)
2-Amino-5-

Ethanol ~235, ~280, ~360
bromobenzaldehyde
2-Amino-3,5- o

Acetonitrile/Water 255, 300, 400

dibromobenzaldehyde

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance Ill HD 400 MHz (or higher field) spectrometer equipped with
a 5 mm BBO probe.

Sample Preparation:
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» Weigh 5-10 mg of the sample directly into an NMR tube.

e Add approximately 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

o Cap the NMR tube and gently invert to dissolve the sample completely.

IH NMR Acquisition Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay (d1): 1.0 s

Acquisition Time (aq): 4.089 s

Spectral Width (sw): 20.5 ppm

Temperature: 298 K

13C NMR Acquisition Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay (d1): 2.0 s

Acquisition Time (aq): 1.363 s

Spectral Width (sw): 240 ppm

Temperature: 298 K
Data Processing:

o Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for
1H and 1.0 Hz for 13C).
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e Phase and baseline correct the spectra.

o Calibrate the chemical shifts to the TMS signal (0.00 ppm for *H) or the residual solvent peak
(77.16 ppm for CDCls in 13C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated
total reflectance (ATR) accessory.

Sample Preparation:

e Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry
completely.

e Record a background spectrum of the clean, empty ATR crystal.

e Place a small amount of the solid sample directly onto the ATR crystal to ensure full
coverage.

o Apply pressure using the ATR anvil to ensure good contact between the sample and the
crystal.

Acquisition Parameters:

e Spectral Range: 4000-400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 16

Data Processing:

e The spectrum is automatically ratioed against the background spectrum.
» Perform baseline correction if necessary.

o Label significant peaks corresponding to characteristic functional group vibrations.
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Mass Spectrometry (MS)

Instrumentation: An Agilent 6120 Quadrupole LC/MS system with an electrospray ionization
(ESI) source.

Sample Preparation:

» Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of
approximately 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase.

LC-MS Parameters:

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 um)
o Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile

e Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to
initial conditions.

e Flow Rate: 0.3 mL/min

e Injection Volume: 2 uL
 lonization Mode: ESI positive

e Drying Gas Temperature: 350 °C
e Drying Gas Flow: 10 L/min

e Nebulizer Pressure: 40 psi

o Capillary Voltage: 3500 V

e Fragmentor Voltage: 70 V

e Mass Range: m/z 50-500
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Data Processing:
o Extract the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.

« |dentify the molecular ion peak ([M+H]* for ESI positive mode) and any significant fragment
ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A Shimadzu UV-2600 UV-Vis spectrophotometer.
Sample Preparation:

o Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., ethanol,
acetonitrile, or methanol) at a concentration of approximately 1 mg/mL.

o Prepare a series of dilutions from the stock solution to find a concentration that gives a
maximum absorbance between 0.5 and 1.0. A typical final concentration is in the range of
10-50 pM.

Acquisition Parameters:

Wavelength Range: 200-600 nm

Scan Speed: Medium

Slit Width: 1.0 nm

Cuvette: 1 cm path length quartz cuvette

Procedure:

Fill a cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

Replace the blank with the cuvette containing the sample solution.

Record the absorption spectrum of the sample.
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Data Processing:
e The baseline is automatically subtracted from the sample spectrum.

« |dentify the wavelength(s) of maximum absorbance (Amax).

Visualization of Experimental Workflows and
Structural Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of the
spectroscopic analyses and the structural relationships among the studied compounds.
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Caption: General experimental workflow for the spectroscopic analysis of 2-Amino-5-

bromobenzaldehyde and its derivatives.
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Caption: Structural relationships between 2-Amino-5-bromobenzaldehyde and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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